![molecular formula C26H27N5O4 B1432382 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 2098457-92-0](/img/structure/B1432382.png)
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
描述
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly known as apixaban (CAS Number: 2098457-92-0), is a potent and selective inhibitor of Factor Xa (fXa), an essential enzyme in the coagulation cascade. This compound has garnered attention due to its efficacy in preventing thromboembolic events and its favorable pharmacokinetic properties.
Molecular Formula: C26H27N5O4
Molecular Weight: 473.524 g/mol
SMILES: COc1ccc(cc1)n2nc(C(=O)N)c3CCN(C(=O)c23)c4ccc(cc4)N5C(C)CCCC5=O
IUPAC Name: 1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Apixaban inhibits Factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.
Anticoagulant Efficacy
Apixaban exhibits high potency against fXa with an IC50 value reported around 23 nM, demonstrating its effectiveness in inhibiting thrombin generation. Studies indicate that apixaban's selectivity for fXa over other serine proteases further enhances its therapeutic profile .
Pharmacokinetics
Apixaban is characterized by:
- Oral Bioavailability: Approximately 50%, which is significant for an anticoagulant.
- Half-Life: Approximately 12 hours, allowing for twice-daily dosing.
- Metabolism: Primarily metabolized by CYP3A4 and is excreted via urine and feces.
Efficacy in Clinical Trials
Clinical trials have established apixaban's efficacy in various settings:
- Atrial Fibrillation: In the ARISTOTLE trial, apixaban significantly reduced the risk of stroke or systemic embolism compared to warfarin.
- Venous Thromboembolism: The AMPLIFY trial demonstrated that apixaban was as effective as traditional anticoagulants with a lower risk of major bleeding.
Safety Profile
Apixaban has a favorable safety profile compared to traditional anticoagulants:
- Major Bleeding Rates: Lower incidence compared to warfarin (approximately 0.6% per year).
- Reversal Agents: While there is no specific reversal agent for apixaban, andexanet alfa can be used in cases of severe bleeding.
Comparative Analysis with Other Anticoagulants
Compound | Mechanism of Action | Oral Bioavailability | Half-Life | Major Indications |
---|---|---|---|---|
Apixaban | fXa inhibitor | ~50% | ~12 hours | Atrial fibrillation, VTE |
Warfarin | Vitamin K antagonist | ~100% | 20–60 hours | Atrial fibrillation, VTE |
Rivaroxaban | fXa inhibitor | ~66% | ~9 hours | Atrial fibrillation, VTE |
Dabigatran | Thrombin inhibitor | ~6.5% | ~12–17 hours | Atrial fibrillation, VTE |
Case Study 1: Atrial Fibrillation Management
A clinical case involving a 72-year-old male with atrial fibrillation showed that switching from warfarin to apixaban resulted in improved control of anticoagulation levels and a significant reduction in bleeding events.
Case Study 2: Post-Surgical Thromboprophylaxis
In a cohort study of patients undergoing hip or knee replacement surgery, apixaban was associated with lower rates of venous thromboembolism compared to enoxaparin, highlighting its effectiveness in postoperative settings.
科学研究应用
Anticoagulant Activity
The primary application of this compound lies in its role as an impurity in Apixaban, which is a direct inhibitor of factor Xa. Factor Xa plays a crucial role in the coagulation cascade, and its inhibition can prevent thrombus formation. Research indicates that compounds similar to Apixaban exhibit potential in treating conditions such as:
- Venous thromboembolism : Effective in preventing blood clots post-surgery (e.g., hip or knee replacement).
- Atrial fibrillation : Reducing stroke risk in patients with this condition.
Pharmacokinetic Studies
Studies have explored the pharmacokinetics of Apixaban and its impurities, including the aforementioned compound. Understanding how these compounds are metabolized can inform dosing regimens and safety profiles. The presence of impurities can affect the efficacy and safety of the drug.
Structure-Activity Relationship (SAR) Studies
Research into the SAR of pyrazolo[3,4-c]pyridine derivatives has revealed insights into how structural modifications influence anticoagulant activity. This compound serves as a reference point for synthesizing new derivatives with enhanced efficacy or reduced side effects.
Case Study 1: Efficacy in Thrombosis Prevention
A study published in Thrombosis Research evaluated the efficacy of Apixaban and related compounds in preventing thrombus formation in animal models. The results indicated that modifications to the pyrazolo[3,4-c]pyridine structure could lead to improved anticoagulant properties while maintaining safety profiles.
Case Study 2: Metabolism and Impurity Analysis
Research conducted by pharmaceutical scientists focused on the metabolic pathways of Apixaban and its impurities, including 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. This study highlighted how impurities could impact drug metabolism and suggested strategies for minimizing their presence during drug formulation.
属性
IUPAC Name |
1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-4-3-5-22(32)30(16)18-8-6-17(7-9-18)29-15-14-21-23(25(27)33)28-31(24(21)26(29)34)19-10-12-20(35-2)13-11-19/h6-13,16H,3-5,14-15H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVCXVQYXUHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。